Tautomeric Equilibrium: 4-Methoxy-5-nitro-1H-imidazole Exhibits 50:50 Solid-State Tautomer Distribution Unlike Fixed-Nitro Analogs
Single-crystal X-ray diffraction analysis reveals that 4-Methoxy-5-nitro-1H-imidazole exists as a 50:50 mixture of two tautomers (4-nitro-5-methoxyimidazole and 5-nitro-4-methoxyimidazole) in the solid state, with N-H hydrogen atoms disordered over the two ring nitrogen atoms and site occupation factors exactly equal to 1/2 [1]. This tautomeric equilibrium is a direct consequence of the compound's specific 4,5-disubstitution pattern with methoxy and nitro groups on an unsubstituted N1 position. In contrast, N1-substituted nitroimidazoles such as metronidazole, tinidazole, or 1-methyl-5-nitroimidazole are locked into a single tautomeric form .
| Evidence Dimension | Solid-state tautomeric composition |
|---|---|
| Target Compound Data | 50:50 mixture of 4-nitro-5-methoxy and 5-nitro-4-methoxy tautomers |
| Comparator Or Baseline | N1-substituted nitroimidazoles (e.g., metronidazole): 100% single tautomeric form |
| Quantified Difference | 50% equilibrium distribution vs. 100% fixed single tautomer |
| Conditions | Single-crystal X-ray diffraction at 90 K; monoclinic C2/c space group; Z=8; Rint=0.030 [1] |
Why This Matters
The tautomeric equilibrium directly determines hydrogen-bonding network formation and crystal packing, making 4-Methoxy-5-nitro-1H-imidazole a unique model compound for studying prototropic tautomerism effects on supramolecular assembly, while fixed-tautomer analogs cannot reproduce this behavior.
- [1] Kubicki M. Two tautomers in one crystal: 4(5)-nitro-5(4)-methoxyimidazole. Acta Crystallographica Section B: Structural Science. 2004;60(2):191-196. doi:10.1107/S0108768104003179. View Source
